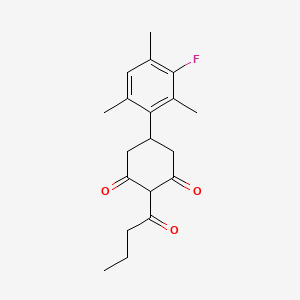
2-Butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione is an organic compound with a complex structure that includes a cyclohexane ring, a butanoyl group, and a fluorinated trimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione typically involves multiple steps, including the formation of the cyclohexane ring and the introduction of the butanoyl and fluorinated trimethylphenyl groups. Common synthetic routes may involve:
Cyclohexane Ring Formation: This can be achieved through cyclization reactions using appropriate precursors.
Introduction of Butanoyl Group: This step may involve acylation reactions using butanoyl chloride or butanoic anhydride.
Fluorinated Trimethylphenyl Group Addition: This can be introduced through electrophilic aromatic substitution reactions using fluorinated trimethylbenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism by which 2-Butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in gene expression and cellular behavior.
Comparación Con Compuestos Similares
2-Butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione can be compared with other similar compounds, such as:
2-Butanoyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Butanoyl-5-(3-chloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Propiedades
Número CAS |
88175-91-1 |
|---|---|
Fórmula molecular |
C19H23FO3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C19H23FO3/c1-5-6-14(21)18-15(22)8-13(9-16(18)23)17-10(2)7-11(3)19(20)12(17)4/h7,13,18H,5-6,8-9H2,1-4H3 |
Clave InChI |
QUJBJBMXNFSUHU-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1C(=O)CC(CC1=O)C2=C(C(=C(C=C2C)C)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)
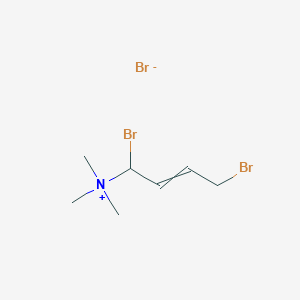
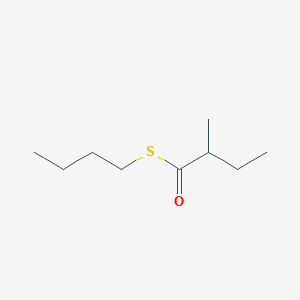
![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)
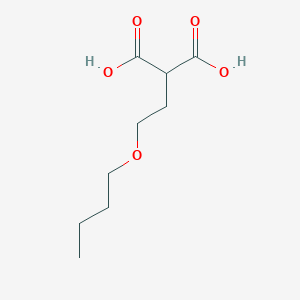
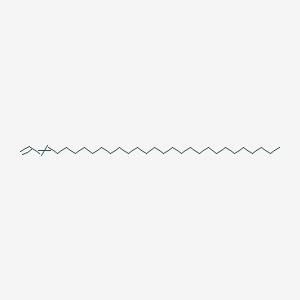

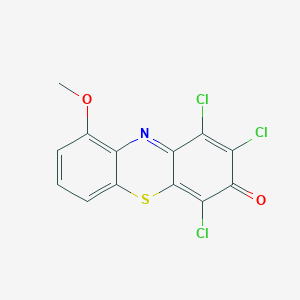
![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)
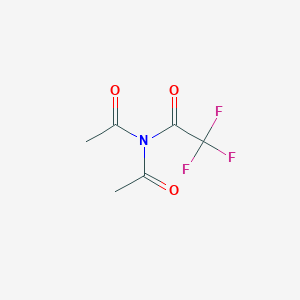
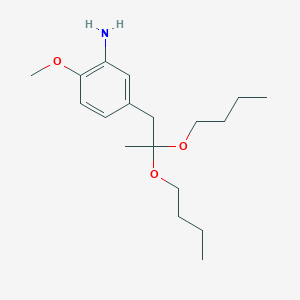

![N-[2-(4-Butoxyphenyl)ethyl]formamide](/img/structure/B14378660.png)
![6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14378664.png)
